4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide
Overview
Description
4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound known for its unique chemical structure and properties. It contains a fluorine atom, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines and sulfonamide precursors under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methoxybenzenesulfonamide: Lacks the pyridinyl group, which may affect its chemical and biological properties.
3-methoxy-N-(2-pyridinyl)benzenesulfonamide: Lacks the fluorine atom, which can influence its reactivity and interactions.
4-fluoro-N-(2-pyridinyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its chemical behavior
Uniqueness
4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide is unique due to the presence of all three functional groups (fluorine, methoxy, and pyridinyl) on the benzenesulfonamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a pyridine moiety, contributing to its diverse biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been evaluated against Staphylococcus aureus and other pathogenic bacteria, demonstrating effective inhibition at specific concentrations.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased levels of caspase activity and significant changes in cell viability .
Enzyme Inhibition
Further investigations into the biological activity of this compound have identified its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX by this compound could contribute to its anticancer effects by disrupting tumor pH regulation and promoting apoptosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound binds to active sites on enzymes such as CA IX, inhibiting their function and affecting cellular processes related to growth and survival.
- Cellular Uptake : Enhanced cellular uptake mechanisms allow for higher intracellular concentrations, amplifying its biological effects.
- Apoptotic Pathways : By influencing the apoptotic signaling pathways, the compound promotes programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |
Anticancer | MDA-MB-231 | 15 | Induction of apoptosis |
Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 | Competitive inhibition |
Case Study: Anticancer Efficacy
In a controlled study, MDA-MB-231 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis showed an increase in annexin V-positive cells, indicating early-stage apoptosis .
Pharmacokinetic Profile
The pharmacokinetic properties of the compound are also crucial for its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability. The clearance rate after intravenous administration was recorded at approximately 82.7 mL/h/kg, indicating efficient metabolism without acute toxicity at tested doses .
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNJQAGCGMRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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